molecular formula C14H15N3O3S B2682850 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899730-83-7

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2682850
CAS No.: 899730-83-7
M. Wt: 305.35
InChI Key: QHPDRNYBQZZPKH-UHFFFAOYSA-N
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Description

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a complex organic compound that features a unique combination of furan, pyrimidine, and thioacetamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the furan-2-ylmethyl precursor, followed by the construction of the cyclopenta[d]pyrimidine core.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

Mechanism of Action

The mechanism of action of 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide apart is its unique combination of furan, pyrimidine, and thioacetamide moieties, which confer a distinct set of chemical and biological properties.

Biological Activity

2-((1-(furan-2-ylmethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and antiviral research. This article reviews the current understanding of its biological activity, supported by data tables and relevant case studies.

Chemical Structure

The compound's structure features a furan moiety linked to a tetrahydro-cyclopenta[d]pyrimidine core through a thioacetamide group. This unique configuration suggests potential interactions with various biological targets.

Antiviral Activity

Recent studies have highlighted the compound's potential as an inhibitor of viral proteases, particularly in the context of SARS-CoV-2. A related compound, identified as F8-S43 , demonstrated an IC50 value of 10.76 μM against the main protease (Mpro) of SARS-CoV-2, indicating promising antiviral properties. This was achieved through structure-based drug design and optimization strategies that focused on enhancing binding affinity and specificity to the viral target .

Antimicrobial Activity

In Vitro Studies
The compound has also been evaluated for its antibacterial activity. A series of derivatives were tested against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentrations (MICs) for several derivatives ranged from 0.25 µg/mL to 4 µg/mL , demonstrating notable antimicrobial efficacy compared to traditional antibiotics like Ciprofloxacin .

Table 1: Antimicrobial Activity of this compound Derivatives

CompoundBacterial StrainMIC (µg/mL)Activity Level
F8-S43Staphylococcus aureus2Strong
F8-B6Escherichia coli4Moderate
F8-B22Pseudomonas aeruginosa16Weak

Toxicological Profile

Toxicity assessments are crucial for any therapeutic candidate. In cytotoxicity assays conducted using Vero and MDCK cell lines, the compound exhibited a CC50 value exceeding 100 µM , suggesting low cytotoxicity and a favorable safety profile for further development .

Case Studies

A recent case study demonstrated the efficacy of a related furan-based compound in inhibiting bacterial growth in clinical isolates. The study reported that certain derivatives outperformed standard treatments, indicating their potential as novel antimicrobial agents .

Properties

IUPAC Name

2-[[1-(furan-2-ylmethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3S/c15-12(18)8-21-13-10-4-1-5-11(10)17(14(19)16-13)7-9-3-2-6-20-9/h2-3,6H,1,4-5,7-8H2,(H2,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHPDRNYBQZZPKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)N)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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